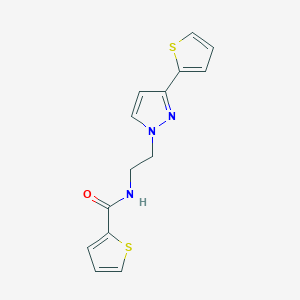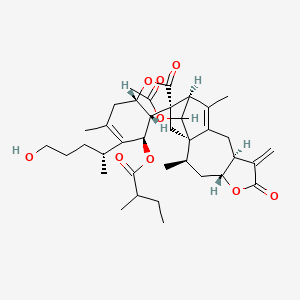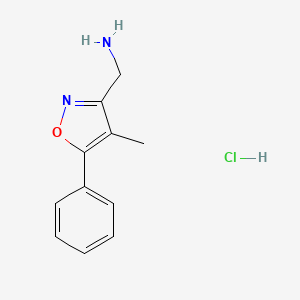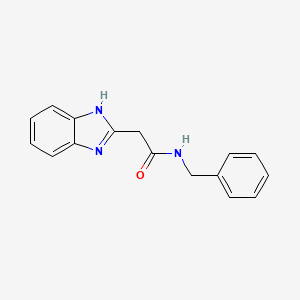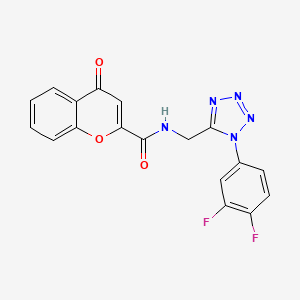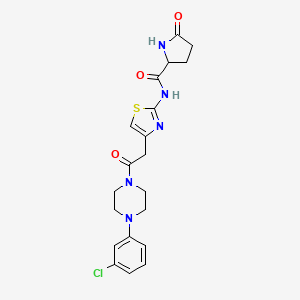![molecular formula C11H9NO3 B2538440 2,3-二氢螺[茚-1,5'-噁唑烷]-2',4'-二酮 CAS No. 76311-46-1](/img/structure/B2538440.png)
2,3-二氢螺[茚-1,5'-噁唑烷]-2',4'-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is a spirocyclic compound characterized by a unique structure that includes an indene and an oxazolidine ring
科学研究应用
2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is the p300 and CREB-binding protein (CBP) histone acetyltransferases (HATs) . These proteins play a crucial role in the regulation of gene expression by acetylating histones, thereby influencing chromatin structure and function .
Mode of Action
2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione acts as a potent and selective catalytic inhibitor of the p300 and CBP HATs . It specifically blocks the acetylation of histone H3 lysine 27 (H3K27) and lysine 18 (H3K18) sites catalyzed by p300 .
Biochemical Pathways
The inhibition of p300 and CBP HATs by 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione affects the acetylation of histones, which is a key process in the regulation of gene expression . This can lead to changes in the transcriptional activity of certain genes, affecting various cellular pathways.
Result of Action
The inhibition of p300 and CBP HATs by 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione can lead to changes in gene expression, potentially affecting cell proliferation, differentiation, and survival . It has been shown to be active against haematological malignancies including multiple myeloma cell lines, as well as androgen receptor-positive prostate cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves the reaction of indene derivatives with oxazolidine precursors under specific conditions. One common method includes the use of strong acids like hydrochloric acid or polyphosphoric acid to promote the formation of the spirocyclic structure . The reaction is usually carried out under reflux conditions in ethanol as the reaction medium .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as bindone from 1,3-indandione. The use of malononitrile as a promoter or reactant in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst is also common .
化学反应分析
Types of Reactions: 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituents involved, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
相似化合物的比较
- 2,3-Dihydrospiro[indene-1,4’-oxazolidine]-2’,5’-dione
- 2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione
Comparison: Compared to similar compounds, 2,3-Dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and reactivity. This uniqueness makes it particularly valuable in drug discovery and other applications where specific molecular interactions are crucial .
属性
IUPAC Name |
spiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-9-11(15-10(14)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKSAHMQKUSQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76311-46-1 |
Source


|
| Record name | 2,3-dihydrospiro[indene-1,2'-[1,4]oxazolidine]-3',5'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)
![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)
![6-Butan-2-yl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538362.png)

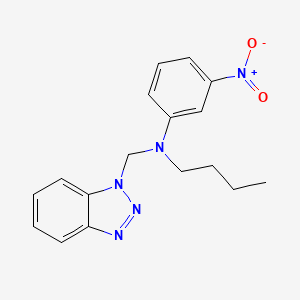

![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)
